C23H29ClN4O
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Overview
Description
The compound with the molecular formula C23H29ClN4O . This compound has garnered significant attention in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, which is often achieved through a series of reactions including alkylation and cyclization.
Final Coupling Reaction: The intermediate is then coupled with 2-chlorobenzoyl chloride under specific conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed:
Oxidation Products: Depending on the conditions, oxidation can lead to the formation of various oxidized derivatives.
Reduction Products: Reduction typically yields the corresponding amine or alcohol derivatives.
Substitution Products: Substitution reactions result in the formation of new compounds where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
The compound 2-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various downstream effects, including changes in cellular signaling pathways and gene expression.
Comparison with Similar Compounds
- 2-chloro-N-(2-(1-methylindolin-5-yl)ethyl)benzamide
- N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
Comparison: Compared to its similar compounds, 2-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is unique due to the presence of both the indoline and piperazine moieties, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H29ClN4O |
---|---|
Molecular Weight |
413.0 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H29ClN4O/c1-18(2)20-9-7-19(8-10-20)15-25-26-23(29)17-28-13-11-27(12-14-28)16-21-5-3-4-6-22(21)24/h3-10,15,18H,11-14,16-17H2,1-2H3,(H,26,29)/b25-15- |
InChI Key |
BGEDTDJORCKTPZ-MYYYXRDXSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N\NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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